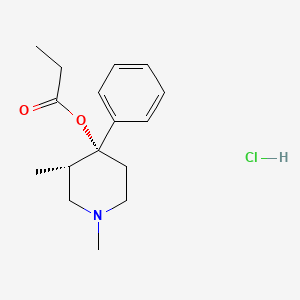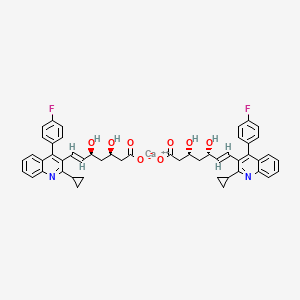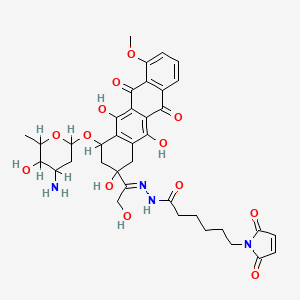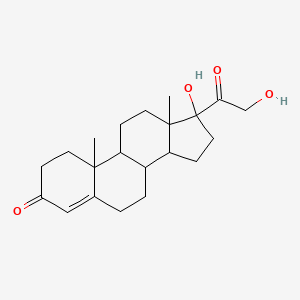
DMeOB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMeOB is a drug used in scientific research . It acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype mGluR5 .
Synthesis Analysis
. Its synthesis involves the compound 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone .
Molecular Structure Analysis
The molecular formula of this compound is C16H16N2O2 . Its molecular weight is 268.31 . The SMILES string representation of this compound is COc1cccc(\C=N\N=C\c2cccc(OC)c2)c1 .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is yellow in color . It is soluble in DMSO but insoluble in water .
Wissenschaftliche Forschungsanwendungen
1. Diabetes Mellitus Research
DMeOB (not specifically mentioned) has potential applications in the realm of diabetes research. In the study by Kavakiotis et al. (2017), the use of machine learning and data mining methods in diabetes research is emphasized. The article discusses the application of these techniques in prediction, diagnosis, and management of diabetic complications, highlighting the importance of handling the vast amounts of data generated in diabetes research, including genetic data and Electronic Health Records (EHRs) (Kavakiotis et al., 2017).
2. Biomedical Data Sharing and Consent
Dynamic consent, a concept relevant to this compound's application in research networks, is discussed by Kaye et al. (2014). This involves a digital interface for communication between researchers and participants, enhancing engagement and informed decision-making in biomedical research. The paper highlights the importance of evolving consent mechanisms in the age of digital data sharing, which is crucial for research involving large-scale biomedical data (Kaye et al., 2014).
3. Density Functional Theory in Biological Systems
In the context of biological systems, density functional theory (DFT) has increasing applications, as discussed by Orio et al. (2009). DFT can be used to calculate various properties such as geometries, energies, and spectroscopic properties, complementing experimental investigations in biological research. This is particularly relevant to this compound as it could be used for understanding its molecular interactions and properties (Orio et al., 2009).
4. Nanolithography in Biomedical Research
Dip-pen nanolithography (DPN), a technique that may find use in the research of this compound, is reviewed by Salaita et al. (2007). DPN is used for depositing materials on surfaces at the nanoscale and is vital for studying molecular electronics, materials assembly, and biological recognition. Its application in biomedical research could be significant for understanding and manipulating this compound at the molecular level (Salaita et al., 2007).
5. Data Processing in Entomological Research
Tang and Zhang (2013) discuss the DPS software, which can be utilized in experimental design, statistical analysis, and data mining in biological research. This software, with its specific functions tailored for biological studies, could aid in the data analysis and experimental design aspects of this compound research (Tang & Zhang, 2013).
Wirkmechanismus
Target of Action
DMeOB, also known as 3,3’-Dimethoxybenzaldazine, primarily targets the metabotropic glutamate receptor subtype mGluR5 . This receptor plays a crucial role in the central nervous system, influencing various neurological processes.
Mode of Action
This compound acts as a negative allosteric modulator of the mGluR5 receptor . This means it binds to a site on the receptor different from the active site, altering the receptor’s conformation and reducing its activity. The result is a decrease in the receptor’s response to its ligand, glutamate.
Result of Action
The primary result of this compound’s action is the modulation of the mGluR5 receptor’s activity, leading to a decrease in the excitatory signal within the central nervous system . This could have potential implications in conditions where glutamate signaling is dysregulated.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of DMeOB involves the conversion of 4-bromoanisole to 3,4-dimethoxybenzyl alcohol, followed by oxidation to DMeOB.", "Starting Materials": [ "4-bromoanisole", "sodium hydride (NaH)", "dimethyl sulfate (DMS)", "sodium borohydride (NaBH4)", "acetic acid", "chromium trioxide (CrO3)", "pyridine" ], "Reaction": [ "Step 1: React 4-bromoanisole with NaH in DMS to obtain 3,4-dimethoxyphenylmethyl methyl ether.", "Step 2: React the resulting compound with NaBH4 in acetic acid to obtain 3,4-dimethoxybenzyl alcohol.", "Step 3: Oxidize the alcohol to DMeOB using CrO3 in pyridine." ] } | |
CAS-Nummer |
40252-74-2 |
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(Z)-1-(3-methoxyphenyl)-N-[(Z)-(3-methoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11-,18-12- |
InChI-Schlüssel |
FBNPHFBYHYNMHC-WHYMJUELSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=N\N=C/C2=CC(=CC=C2)OC |
SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Piktogramme |
Corrosive; Environmental Hazard |
Synonyme |
[(3-Methoxyphenyl)methylene]hydrazone-3-methoxybenzaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



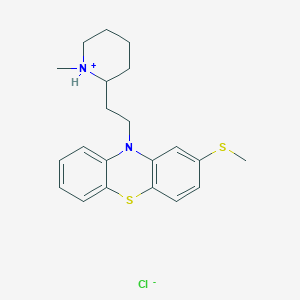
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)



